molecular formula C25H23N3O2 B11231350 1-(4-methylphenyl)-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]cyclopentanecarboxamide

1-(4-methylphenyl)-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]cyclopentanecarboxamide

Cat. No.: B11231350
M. Wt: 397.5 g/mol
InChI Key: XTPATCAPADFNDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-METHYLPHENYL)-N-[2-(PYRIDIN-3-YL)-1,3-BENZOXAZOL-5-YL]CYCLOPENTANE-1-CARBOXAMIDE is a complex organic compound that features a unique structure combining a cyclopentane ring, a benzoxazole moiety, and a pyridine ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

The synthesis of 1-(4-METHYLPHENYL)-N-[2-(PYRIDIN-3-YL)-1,3-BENZOXAZOL-5-YL]CYCLOPENTANE-1-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Moiety: This can be achieved through the condensation of 2-aminophenol with a carboxylic acid derivative.

    Cyclopentane Ring Formation: The cyclopentane ring can be introduced via cyclization reactions involving appropriate precursors.

    Coupling Reactions: The final step involves coupling the benzoxazole and pyridine rings with the cyclopentane carboxamide through amide bond formation, often using coupling reagents like EDCI or DCC under mild conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often employing continuous flow reactors and automated synthesis techniques to scale up the production.

Chemical Reactions Analysis

1-(4-METHYLPHENYL)-N-[2-(PYRIDIN-3-YL)-1,3-BENZOXAZOL-5-YL]CYCLOPENTANE-1-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, nitrating agents, and sulfonating agents.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the aromatic rings or the amide linkage.

Scientific Research Applications

1-(4-METHYLPHENYL)-N-[2-(PYRIDIN-3-YL)-1,3-BENZOXAZOL-5-YL]CYCLOPENTANE-1-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and possible interactions with biological targets.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biological Studies: Researchers study its interactions with enzymes, receptors, and other biological macromolecules to understand its mechanism of action and potential therapeutic uses.

    Material Science: The compound’s structural properties make it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-METHYLPHENYL)-N-[2-(PYRIDIN-3-YL)-1,3-BENZOXAZOL-5-YL]CYCLOPENTANE-1-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific biological context and are subjects of ongoing research.

Comparison with Similar Compounds

1-(4-METHYLPHENYL)-N-[2-(PYRIDIN-3-YL)-1,3-BENZOXAZOL-5-YL]CYCLOPENTANE-1-CARBOXAMIDE can be compared with similar compounds such as:

The uniqueness of 1-(4-METHYLPHENYL)-N-[2-(PYRIDIN-3-YL)-1,3-BENZOXAZOL-5-YL]CYCLOPENTANE-1-CARBOXAMIDE lies in its specific combination of functional groups and its potential for diverse chemical modifications and biological activities.

Properties

Molecular Formula

C25H23N3O2

Molecular Weight

397.5 g/mol

IUPAC Name

1-(4-methylphenyl)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)cyclopentane-1-carboxamide

InChI

InChI=1S/C25H23N3O2/c1-17-6-8-19(9-7-17)25(12-2-3-13-25)24(29)27-20-10-11-22-21(15-20)28-23(30-22)18-5-4-14-26-16-18/h4-11,14-16H,2-3,12-13H2,1H3,(H,27,29)

InChI Key

XTPATCAPADFNDD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2(CCCC2)C(=O)NC3=CC4=C(C=C3)OC(=N4)C5=CN=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.